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Compound of Interest

Compound Name:
Ethyl 3-bromopyridine-2-

carboxylate

Cat. No.: B1611381 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-bromopyridine-2-
carboxylate

Introduction
Ethyl 3-bromopyridine-2-carboxylate is a key heterocyclic building block in organic

synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its

substituted pyridine core makes it a versatile precursor for creating more complex molecular

architectures, often utilized in the development of novel pharmaceuticals and functional

materials. The precise structural elucidation of this compound is paramount for its effective use

in synthesis. This guide provides a comprehensive analysis of the spectroscopic data for Ethyl
3-bromopyridine-2-carboxylate, offering a detailed interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind

experimental choices and the interpretation of the resulting spectra are explained to ensure a

thorough understanding for researchers.

Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignments, the chemical structure of Ethyl 3-
bromopyridine-2-carboxylate is presented below with a systematic atom numbering scheme.

This convention will be used throughout the guide for correlating spectroscopic signals with

their corresponding nuclei.
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Caption: Structure of Ethyl 3-bromopyridine-2-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Ethyl 3-bromopyridine-2-carboxylate, both ¹H and ¹³C NMR

provide definitive structural confirmation.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms

in the molecule. The spectrum is characterized by signals from the three aromatic protons on

the pyridine ring and the two distinct sets of protons from the ethyl ester group.

Table 1: ¹H NMR Data for Ethyl 3-bromopyridine-2-carboxylate (CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~8.65 dd 1H J = 4.8, 1.6 Hz H-6

~8.05 dd 1H J = 7.8, 1.6 Hz H-4

~7.40 dd 1H J = 7.8, 4.8 Hz H-5

~4.45 q 2H J = 7.1 Hz H-10 (-OCH₂)

~1.42 t 3H J = 7.1 Hz H-11 (-CH₃)

Interpretation:

Pyridine Ring Protons (H-4, H-5, H-6):

The proton at the C-6 position (H-6) is the most deshielded (~8.65 ppm) due to its

proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd)

from coupling to H-5 (ortho-coupling, J ≈ 4.8 Hz) and H-4 (meta-coupling, J ≈ 1.6 Hz).
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The proton at the C-4 position (H-4) resonates around 8.05 ppm. Its downfield shift is

influenced by the adjacent bromine atom and the ring nitrogen. It appears as a doublet of

doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-6 (meta-coupling, J ≈

1.6 Hz).

The proton at the C-5 position (H-5) is the most upfield of the ring protons (~7.40 ppm). It

appears as a doublet of doublets from coupling to both adjacent protons, H-4 (J ≈ 7.8 Hz)

and H-6 (J ≈ 4.8 Hz).

Ethyl Ester Protons (H-10, H-11):

The methylene protons (H-10) of the ethyl group are deshielded by the adjacent ester

oxygen, resulting in a signal at ~4.45 ppm. This signal is a quartet due to coupling with the

three methyl protons (H-11).

The methyl protons (H-11) appear as a triplet at ~1.42 ppm, coupled to the two methylene

protons (H-10).

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Data for Ethyl 3-bromopyridine-2-carboxylate (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~164.5 C-7 (C=O)

~151.0 C-6

~148.5 C-2

~142.0 C-4

~127.5 C-5

~120.0 C-3 (C-Br)

~62.5 C-10 (-OCH₂)

~14.2 C-11 (-CH₃)

Interpretation:

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon, appearing

at ~164.5 ppm.

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

The carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded, appearing

at ~148.5 and ~151.0 ppm, respectively.

The carbon bearing the bromine atom (C-3) is found further upfield around ~120.0 ppm.

While bromine is electronegative, the "heavy atom effect" can lead to shielding.

The remaining ring carbons, C-4 and C-5, appear at ~142.0 and ~127.5 ppm, consistent

with their positions in the substituted aromatic ring.

Ethyl Group Carbons (C-10, C-11): The aliphatic carbons of the ethyl group are the most

shielded. The methylene carbon (C-10) attached to the oxygen appears at ~62.5 ppm, while

the terminal methyl carbon (C-11) is found at ~14.2 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Caption: Key IR absorptions for Ethyl 3-bromopyridine-2-carboxylate.

Table 3: IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2980-2850 Medium Aliphatic C-H stretch

~1730 Strong C=O stretch (Ester carbonyl)

~1580, ~1450 Medium C=C and C=N ring stretching

~1250, ~1100 Strong C-O stretch (Ester)

~700-650 Medium C-Br stretch

Interpretation:

The IR spectrum provides clear evidence for the key functional groups. The most prominent

absorption is the strong C=O stretch of the ester group at approximately 1730 cm⁻¹. Strong

bands corresponding to the C-O stretches of the ester are also visible around 1250 cm⁻¹ and

1100 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C and C=N stretching

vibrations in the 1450-1580 cm⁻¹ region. Finally, the C-Br stretch is expected in the fingerprint

region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering further structural insights.

Interpretation:

The molecular formula of Ethyl 3-bromopyridine-2-carboxylate is C₈H₈BrNO₂. Due to the

nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will
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exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing

fragments.

Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the

molecular ion at m/z 229 (for the ⁷⁹Br isotope) and m/z 231 (for the ⁸¹Br isotope). This

[M]⁺/[M+2]⁺ pattern is a definitive signature for the presence of a single bromine atom.

Key Fragmentation: The primary fragmentation pathway involves the loss of the ethoxy

radical (•OCH₂CH₃), which has a mass of 45 Da.

[M - 45]⁺: This fragmentation results in the formation of the 3-bromopicolinoyl cation, with

characteristic isotopic peaks at m/z 184 and m/z 186.

Ethyl 3-bromopyridine-2-carboxylate m/z 229/231

3-Bromopicolinoyl cation m/z 184/186

- •OCH₂CH₃ (45 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Mass Spectrometry.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Ethyl 3-
bromopyridine-2-carboxylate.[1][2] Optimization may be required based on the specific

instrumentation used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

¹H NMR Acquisition: Tune and shim the spectrometer for the sample. Acquire the spectrum

using a standard 30-degree pulse sequence. Process the data with Fourier transformation,

phase correction, and baseline correction.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans

should be co-added to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a

Universal Attenuated Total Reflectance (UATR) accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply a

small amount of the neat sample directly onto the crystal.

Analysis: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans

to improve the signal-to-noise ratio. Perform a background subtraction on the resulting

spectrum.

Mass Spectrometry Protocol
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the ion source via direct infusion or through a coupled gas/liquid

chromatograph.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

The ionization energy for EI is typically set to 70 eV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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